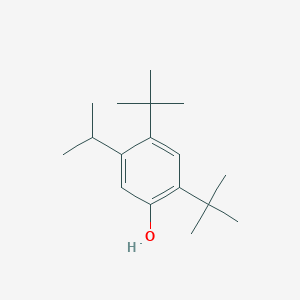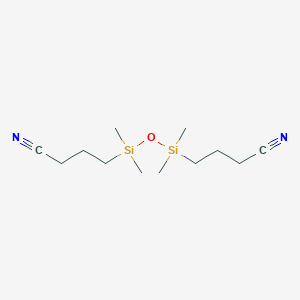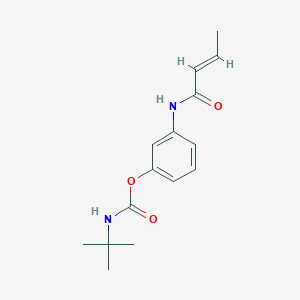
m-Crotonamidophenyl tert-butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Crotonamidophenyl tert-butylcarbamate (m-CBPC) is a chemical compound that has gained significant attention in scientific research due to its potent biological activities. It is a carbamate derivative that has been synthesized through a series of chemical reactions. The compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and biotechnology.
Mécanisme D'action
The mechanism of action of m-Crotonamidophenyl tert-butylcarbamate is not fully understood. However, it is believed to exert its biological activities by inhibiting certain enzymes and signaling pathways in cells. For example, m-Crotonamidophenyl tert-butylcarbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell growth and differentiation.
Effets Biochimiques Et Physiologiques
M-CBPC has been shown to exhibit a range of biochemical and physiological effects. In medicine, it has been shown to exhibit anti-inflammatory and anti-tumor activities. It has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease. In agriculture, m-Crotonamidophenyl tert-butylcarbamate has been shown to exhibit insecticidal and fungicidal activities. It has also been shown to exhibit plant growth regulatory effects. In biotechnology, m-Crotonamidophenyl tert-butylcarbamate has been studied for its potential use as a molecular probe for detecting and measuring reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of m-Crotonamidophenyl tert-butylcarbamate for lab experiments is its potent biological activities. This makes it a useful tool for studying various biological processes. However, one of the main limitations of m-Crotonamidophenyl tert-butylcarbamate is its toxicity. It is important to handle the compound with care and to use appropriate safety measures when working with it.
Orientations Futures
There are several future directions for research on m-Crotonamidophenyl tert-butylcarbamate. One area of research is the development of m-Crotonamidophenyl tert-butylcarbamate-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the development of m-Crotonamidophenyl tert-butylcarbamate-based insecticides and fungicides for use in agriculture. Additionally, there is potential for the development of m-Crotonamidophenyl tert-butylcarbamate-based molecular probes for detecting and measuring reactive oxygen species in cells.
Méthodes De Synthèse
The synthesis of m-Crotonamidophenyl tert-butylcarbamate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3-crotonamidophenol, which is reacted with tert-butyl chloroformate to form the tert-butyl carbamate derivative. The resulting product is then treated with sodium hydride to form the m-Crotonamidophenyl tert-butylcarbamate compound.
Applications De Recherche Scientifique
M-CBPC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, m-Crotonamidophenyl tert-butylcarbamate has been shown to exhibit anti-inflammatory and anti-tumor activities. It has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. In agriculture, m-Crotonamidophenyl tert-butylcarbamate has been shown to exhibit insecticidal and fungicidal activities. It has also been studied for its potential use as a plant growth regulator. In biotechnology, m-Crotonamidophenyl tert-butylcarbamate has been studied for its potential use as a molecular probe for detecting and measuring reactive oxygen species.
Propriétés
Numéro CAS |
17838-05-0 |
|---|---|
Nom du produit |
m-Crotonamidophenyl tert-butylcarbamate |
Formule moléculaire |
C15H20N2O3 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
[3-[[(E)-but-2-enoyl]amino]phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C15H20N2O3/c1-5-7-13(18)16-11-8-6-9-12(10-11)20-14(19)17-15(2,3)4/h5-10H,1-4H3,(H,16,18)(H,17,19)/b7-5+ |
Clé InChI |
PEEKCTXVTSQPFG-FNORWQNLSA-N |
SMILES isomérique |
C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
SMILES |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
SMILES canonique |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
Autres numéros CAS |
17838-05-0 |
Synonymes |
N-tert-Butylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)


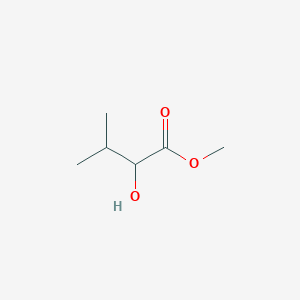

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)

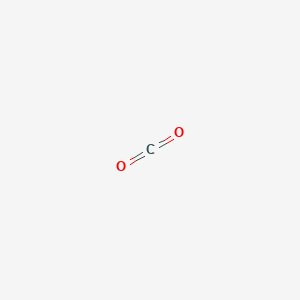
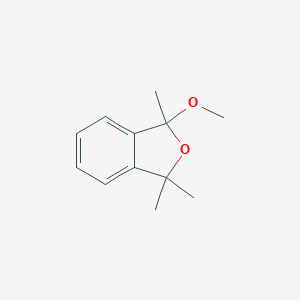
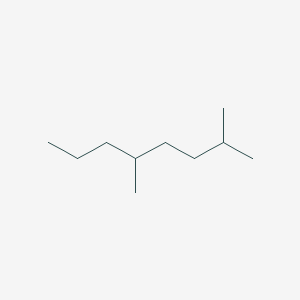
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)

